molecular formula C14H20N2 B11886308 1-(6-Methyl-5-vinylpyridin-2-yl)azepane

1-(6-Methyl-5-vinylpyridin-2-yl)azepane

Cat. No.: B11886308
M. Wt: 216.32 g/mol
InChI Key: BUQFDLCWJCODFU-UHFFFAOYSA-N
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Description

1-(6-Methyl-5-vinylpyridin-2-yl)azepane is a nitrogen-containing heterocyclic compound It features a seven-membered azepane ring fused with a pyridine ring substituted with a methyl and a vinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Methyl-5-vinylpyridin-2-yl)azepane can be achieved through several methods. One common approach involves the cyclization of linear precursors followed by functionalization. For instance, a photochemical dearomative ring expansion of nitroarenes can be employed. This process involves the conversion of the nitro group into a singlet nitrene under blue light irradiation, followed by hydrogenolysis to yield the azepane .

Industrial Production Methods: Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. The use of palladium-catalyzed reactions, such as Pd/LA-catalyzed decarboxylation, has been reported to be effective in producing N-aryl azepane derivatives under mild conditions .

Chemical Reactions Analysis

Types of Reactions: 1-(6-Methyl-5-vinylpyridin-2-yl)azepane undergoes various chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form corresponding epoxides or aldehydes.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The methyl and vinyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products:

    Oxidation: Epoxides, aldehydes.

    Reduction: Piperidine derivatives.

    Substitution: Halogenated azepane derivatives.

Scientific Research Applications

1-(6-Methyl-5-vinylpyridin-2-yl)azepane has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(6-Methyl-5-vinylpyridin-2-yl)azepane involves its interaction with molecular targets such as enzymes and receptors. The compound’s azepane ring can mimic the structure of natural substrates, allowing it to bind to active sites and inhibit enzyme activity. Additionally, the vinyl and pyridine groups contribute to its binding affinity and specificity.

Comparison with Similar Compounds

    Piperidine: A six-membered nitrogen-containing ring.

    Pyrrolidine: A five-membered nitrogen-containing ring.

    Proheptazine: An opioid analgesic with a similar azepane structure.

Uniqueness: 1-(6-Methyl-5-vinylpyridin-2-yl)azepane is unique due to its seven-membered ring structure, which provides distinct steric and electronic properties compared to smaller rings like piperidine and pyrrolidine. This uniqueness makes it a valuable scaffold for designing novel bioactive molecules and materials.

Properties

Molecular Formula

C14H20N2

Molecular Weight

216.32 g/mol

IUPAC Name

1-(5-ethenyl-6-methylpyridin-2-yl)azepane

InChI

InChI=1S/C14H20N2/c1-3-13-8-9-14(15-12(13)2)16-10-6-4-5-7-11-16/h3,8-9H,1,4-7,10-11H2,2H3

InChI Key

BUQFDLCWJCODFU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)N2CCCCCC2)C=C

Origin of Product

United States

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